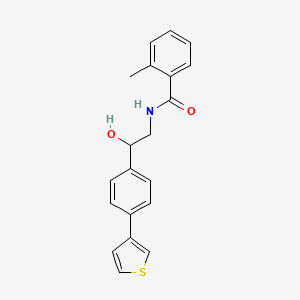
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is an organic compound known for its diverse applications in scientific research and industrial processes. This compound features a complex structure that integrates multiple functional groups, providing unique reactivity and interaction profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods to synthesize N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide involves the condensation of 2-methylbenzoic acid with 4-(thiophen-3-yl)phenylethanol under dehydrating conditions. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate this reaction, ensuring high yield and purity.
Industrial Production Methods: For industrial-scale production, the compound is often prepared through optimized protocols involving continuous flow reactors. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in efficient synthesis with minimal by-products. Solvent-free or green chemistry approaches may also be employed to enhance sustainability and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to convert hydroxyl groups into carbonyl groups.
Reduction: Sodium borohydride or lithium aluminium hydride are often utilized to reduce the compound's carbonyl functionalities to alcohols.
Substitution: Halogenation reactions using reagents like phosphorus tribromide can introduce halogen atoms into the aromatic ring, making the compound more reactive for further functionalization.
Major Products: Depending on the type of reaction, the major products formed include hydroxylated derivatives, halogenated compounds, and reduced forms of the original molecule. These products can be further explored for various applications in different fields.
Scientific Research Applications
Chemistry: In chemistry, N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules. It is used in the development of novel organic compounds and materials.
Biology: The compound's bioactive nature makes it useful in biological research. It can act as a ligand in protein binding studies or as a precursor for synthesizing bioactive molecules with potential therapeutic properties.
Medicine: In the medical field, derivatives of this compound are explored for their potential as pharmaceutical agents. Their unique chemical structure allows for the development of drugs targeting specific molecular pathways, including anti-inflammatory and anti-cancer therapies.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable component in the manufacturing of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to desired therapeutic outcomes. For instance, its structure allows it to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and associated symptoms.
Comparison with Similar Compounds
N-(2-hydroxy-2-phenylethyl)benzamide
2-(4-(Thiophen-3-yl)phenyl)ethanol
2-methylbenzoic acid derivatives
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-14-4-2-3-5-18(14)20(23)21-12-19(22)16-8-6-15(7-9-16)17-10-11-24-13-17/h2-11,13,19,22H,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDXRTQSTMPOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














